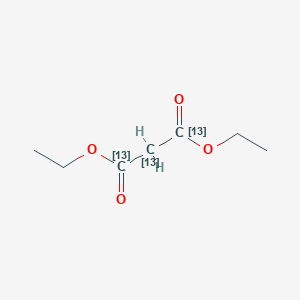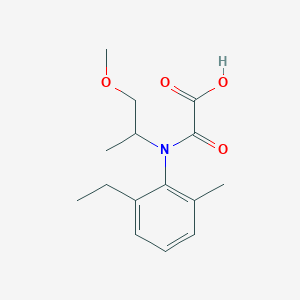![molecular formula C9H8N2O4S B124112 7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-50-8](/img/structure/B124112.png)
7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methandienone is synthesized from testosterone. The process involves the methylation of the 17-alpha position of testosterone, which increases its oral bioavailability . The synthesis typically involves the following steps:
Oxidation: Testosterone is oxidized to form androstenedione.
Methylation: Androstenedione is methylated at the 17-alpha position.
Reduction: The resulting compound is reduced to form methandienone.
Industrial Production Methods
Industrial production of methandienone involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Methandienone undergoes several types of chemical reactions, including:
Oxidation: Methandienone can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert methandienone into other anabolic steroids.
Substitution: Methandienone can undergo substitution reactions, particularly at the 17-alpha position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of methandienone, which are often used in doping control analysis .
Scientific Research Applications
Methandienone has several scientific research applications, including:
Chemistry: Used as a reference compound in the synthesis and analysis of anabolic steroids.
Biology: Studied for its effects on muscle growth and protein synthesis.
Industry: Used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Methandienone exerts its effects by binding to and activating the androgen receptor (AR). This activation leads to increased protein synthesis, glycogenolysis, and muscle strength . Methandienone also has moderate estrogenic effects due to its conversion to methylestradiol by the enzyme aromatase .
Comparison with Similar Compounds
Methandienone is similar to other anabolic steroids such as:
- Stanozolol
- Oxandrolone
- Nandrolone
- Boldenone
- Trenbolone
- Oxymetholone
- Methenolone
Compared to these compounds, methandienone is unique in its strong anabolic effects and moderate androgenic effects. It is also known for its affordability and effectiveness in bulking cycles .
Properties
CAS No. |
149587-50-8 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15) |
InChI Key |
BCNSMCIVBAPRAA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Canonical SMILES |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Synonyms |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethyl-1,2,3,4-tetrahydro-2,3-dioxo- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
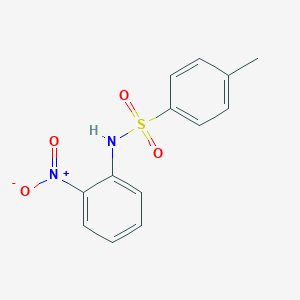


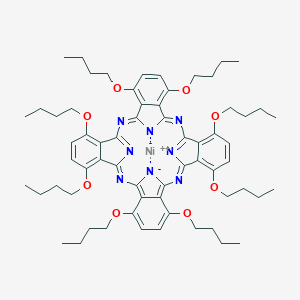


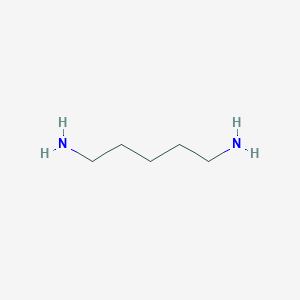
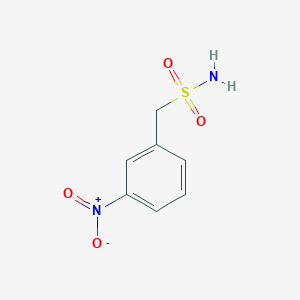
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)


![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
